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Compound of Interest

Compound Name: Benzoyl-L-histidine Monohydrate

Cat. No.: B7949138

Get Quote

Application Note: Kinetic Analysis of Aminoacylase I using N-Benzoyl-L-Histidine
Monohydrate

Introduction
N-Benzoyl-L-histidine Monohydrate (Bz-His) is a synthetic N-acyl amino acid derivative

primarily utilized as a specific substrate for Aminoacylase I (N-acyl-L-amino-acid

amidohydrolase, EC 3.5.1.14). While often overshadowed by arginine derivatives (like BAEE)

in trypsin assays, Bz-His is the gold standard for characterizing the hydrolytic activity of

metalloenzymes involved in the resolution of L-amino acids from their acetylated or

benzoylated racemic mixtures.

This guide details the protocols for using Bz-His to determine the kinetic parameters (

,

,

) of Aminoacylase I. Unlike simple colorimetric endpoint assays, this guide focuses on
Continuous Spectrophotometric Analysis and High-Performance Liquid Chromatography
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(HPLC) validation, providing a robust framework for drug development professionals studying
enzyme deficiencies or industrial biocatalysis.

Chemical & Physical Properties
Understanding the physicochemical limitations of Bz-His is critical for reproducible kinetics.

Parameter Specification

CAS Number
5354-94-9 (Anhydrous), 162757-46-2

(Monohydrate)

Formula

MW 277.28 g/mol (Monohydrate)

Solubility
Sparingly soluble in water; Soluble in dilute

NaOH, DMSO, or Methanol.[1]

pKa (Imidazole)
~6.0 (The benzoyl group lowers the pKa of the

N-terminus significantly).

Stability
Stable at room temperature; Hydrolyzes slowly

at pH > 10 or < 3.

Mechanism of Action
Aminoacylase I is a zinc-dependent metalloenzyme. It catalyzes the deacylation of N-acylated-

L-amino acids. The reaction with Bz-His yields L-Histidine and Benzoate.

DOT Diagram: Enzymatic Hydrolysis Pathway
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Figure 1: Mechanism of Aminoacylase I mediated hydrolysis of N-Benzoyl-L-histidine.

Pre-Assay Preparation (Critical)
The Solubility Challenge: Bz-His is hydrophobic. Direct addition to a neutral buffer often results

in precipitation, leading to erratic scattering in UV assays.

Stock Solution Protocol (10 mM):

Weigh 27.7 mg of Benzoyl-L-histidine Monohydrate.

Add 1.0 mL of 0.1 M NaOH. Vortex until fully dissolved (solution will be clear).

Slowly add 8.0 mL of 50 mM Tris-HCl (pH 8.0) while stirring.

Check pH.[2] If > 8.5, adjust carefully with dilute HCl.

Bring volume to 10.0 mL with buffer.

Storage: Aliquot and store at -20°C. Stable for 1 month.

Protocol A: Continuous Spectrophotometric Assay
(UV)
This method monitors the differential absorbance change (

) at 238 nm. The peptide (amide) bond absorbs at this wavelength; its cleavage results in a
decrease in absorbance.

Reagents:

Assay Buffer: 50 mM Tris-HCl, 0.1 mM

, pH 8.0 (Zinc is essential for maximal activity).

Enzyme: Aminoacylase I (e.g., from Aspergillus or Porcine Kidney), diluted to ~5-10 Units/mL

in cold buffer.

Workflow:
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Blanking: Set spectrophotometer to 238 nm. Zero with Assay Buffer.

Reaction Mix (Cuvette):

2.8 mL Assay Buffer

0.1 mL Bz-His Stock (Final Conc: ~0.33 mM)

Equilibration: Incubate cuvette at 25°C or 37°C for 3 minutes. Record baseline to ensure no

spontaneous hydrolysis.

Initiation: Add 0.1 mL Enzyme Solution. Mix by inversion (do not vortex vigorously).

Measurement: Record

every 10 seconds for 5 minutes.

Determination of

(Self-Validation Step):

Since the extinction coefficient difference is system-dependent, run a reaction to

completion (overnight) or use defined standards of Benzoate + L-Histidine vs. Bz-His to

calculate the exact molar extinction coefficient difference (

) for your specific buffer.

Typical

: ~300 - 600

(Must be empirically verified).

Calculation:

Protocol B: HPLC Endpoint Assay (High Precision)
For drug development applications requiring separation of isomers or impurities, HPLC is

superior to UV kinetics.
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Chromatographic Conditions:

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

Mobile Phase B: 0.1% TFA in Acetonitrile.

Gradient: 5% B to 60% B over 15 minutes.

Flow Rate: 1.0 mL/min.

Detection: UV at 254 nm (Detects Benzoyl group).

Experimental Steps:

Incubation: Mix 450 µL Substrate + 50 µL Enzyme. Incubate at 37°C.

Quenching: At defined timepoints (e.g., 0, 5, 10, 30 min), remove 100 µL and add to 100 µL

10% Trichloroacetic Acid (TCA) or Acetonitrile.

Clarification: Centrifuge at 10,000 x g for 5 minutes.

Injection: Inject 20 µL of supernatant.

Analysis:

Bz-His Retention Time: ~10-12 min (Hydrophobic).

Benzoate Retention Time: ~8-9 min.

L-Histidine:[1][3][4][5] Elutes near void volume (often requires ion-pairing reagent for

retention, but disappearance of Bz-His is sufficient for kinetics).

DOT Diagram: Experimental Workflow

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 8 Tech Support

https://cymitquimica.com/cas/5354-94-9/
https://www.chemimpex.com/products/03081
https://www.chemimpex.com/products/06071
https://www.researchgate.net/publication/286613942_HPLC_Determination_of_N-Acetyl-L-Histidine_and_its_Related_Compounds_in_Fish_Tissues
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7949138?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Substrate Solubilization
(NaOH + Tris Buffer)

Enzyme Reaction
(37°C, pH 8.0, +Zn2+)

Select Detection Method

Method A: UV Kinetics
(Continous, 238 nm)

Real-time

Method B: HPLC
(Quench -> C18 Column)

Endpoint

Data Processing
(Michaelis-Menten Plot)

Click to download full resolution via product page

Figure 2: Decision tree for selecting the appropriate analytical method.

Troubleshooting & Optimization (Expertise)
Spontaneous Hydrolysis: If the background rate (No Enzyme) is high, check your pH. Bz-His

is unstable above pH 10. Ensure the initial solubilization in NaOH is brief and immediately

buffered.

Zinc Dependence: Aminoacylase I is a metalloenzyme. If activity is low, ensure the buffer

contains 0.1 mM

or

. EDTA will abolish activity.
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Substrate Inhibition: High concentrations of Bz-His (> 5 mM) may cause substrate inhibition.

Perform a range finding study from 0.1 mM to 2.0 mM.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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